S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate
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Overview
Description
2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone is a complex organic compound featuring multiple morpholine and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone typically involves the reaction of morpholine derivatives with disulfide and sulfanyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization or chromatography to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiol derivatives.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted morpholine compounds.
Scientific Research Applications
2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar structural features but lacking the disulfide and sulfanyl groups.
Thiols: Compounds containing sulfanyl groups that can undergo similar chemical reactions.
Disulfides: Compounds with disulfide bonds that exhibit similar redox properties.
Uniqueness
2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethylsulfanyl-morpholin-4-yl-methanone is unique due to its combination of morpholine, disulfide, and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity not found in simpler analogs.
Properties
CAS No. |
2080-57-1 |
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Molecular Formula |
C14H24N2O4S4 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
S-[2-[2-(morpholine-4-carbonylsulfanyl)ethyldisulfanyl]ethyl] morpholine-4-carbothioate |
InChI |
InChI=1S/C14H24N2O4S4/c17-13(15-1-5-19-6-2-15)21-9-11-23-24-12-10-22-14(18)16-3-7-20-8-4-16/h1-12H2 |
InChI Key |
NALZYOZGPPMCRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)SCCSSCCSC(=O)N2CCOCC2 |
Origin of Product |
United States |
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